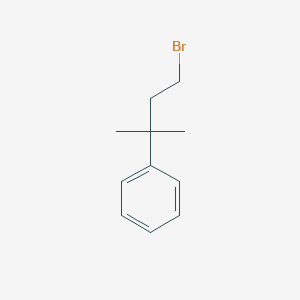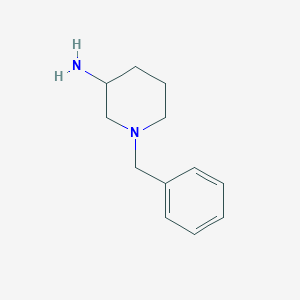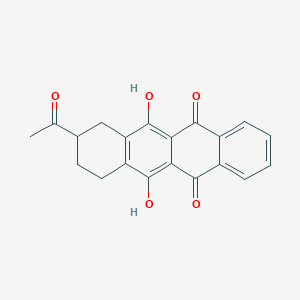
(4-Bromo-2-methylbutan-2-yl)benzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (4-Bromo-2-methylbutan-2-yl)benzene and its derivatives has been explored through various chemical reactions. One approach involves the reactions of 1,4-bis[2-(tributylstannyl)tetrazol-5-yl]benzene with I±,I-dibromoalkanes to synthesise pendant alkyl halide derivatives (Bond et al., 2006). Another method describes the synthesis of benzene derivatives via reaction with propargyl bromide, optimized for high yields and significant biological activity (Batool et al., 2014).
Molecular Structure Analysis
The molecular structure of benzene derivatives, including (4-Bromo-2-methylbutan-2-yl)benzene, exhibits specific features like disordered orientations and dihedral angles that influence their physical and chemical properties. For instance, the structure of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione shows disordered orientations and specific dihedral angles (Fun et al., 2009).
Chemical Reactions and Properties
Benzene derivatives undergo various chemical reactions that lead to the formation of novel compounds with unique properties. For example, the synthesis of 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene involves an Ullman coupling reaction (Veettil & Haridas, 2009). Another study demonstrates the [4 + 1 + 1] annulations of α-Bromo carbonyls and 1-azadienes toward fused benzoazaheterocycles, highlighting unexpected reaction pathways (Zeng et al., 2019).
Physical Properties Analysis
The physical properties of benzene derivatives, such as (4-Bromo-2-methylbutan-2-yl)benzene, have been analyzed through their interaction with other chemicals. Studies on excess enthalpies and volumes of benzene+bromoalkane mixtures provide insights into their thermodynamic properties and interactions (Peiró et al., 1981).
Chemical Properties Analysis
The chemical properties of (4-Bromo-2-methylbutan-2-yl)benzene derivatives are influenced by their molecular structure and reaction conditions. Research on the synthesis and crystal structure of related compounds sheds light on their reactivity, stability, and potential applications in various chemical reactions (Wang et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(4-Bromo-2-methylbutan-2-yl)benzene , a compound with significant potential in scientific research, has been utilized in various synthesis and characterization studies. For instance, it has played a role in the formation of long chain alkyl halides derivatives, pivotal for advancing chemical synthesis methods. The synthesis involved reactions of 1,4-bis(tetrazole)benzenes with dibromoalkanes, leading to the creation of several alkyl halide derivatives (Bond et al., 2006). Furthermore, its derivatives have been applied in the formation of novel cholesteric glassy liquid crystals, showcasing its versatility in material science. These compounds exhibited unique properties such as glass-forming ability and phase-transition temperatures, highlighting their potential in various industrial applications (Kim et al., 2008).
Organic Synthesis
In the realm of organic synthesis, (4-Bromo-2-methylbutan-2-yl)benzene has been instrumental in the development of diverse organic compounds. A study focused on the synthesis of methyl 7‐hydroxyhept‐5‐ynoate presented intermediate compounds such as methyl 4-bromo-1-butanimidate hydrochloride and trimethyl ortho-4-bromobutanoate, demonstrating the compound's role in facilitating complex organic reactions (Casy et al., 2003). Additionally, its involvement in the synthesis of (prop-2-ynyloxy)benzene derivatives and subsequent biological evaluations underlines its importance in medicinal chemistry. The synthesized compounds showed promising antibacterial and antiurease effects, indicative of their potential in therapeutic applications (Batool et al., 2014).
Eigenschaften
IUPAC Name |
(4-bromo-2-methylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBMCTHMOSBLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288140 | |
| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methylbutan-2-yl)benzene | |
CAS RN |
1197-97-3 | |
| Record name | NSC54366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-bromo-2-methylbutan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60288140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)







